Paliperidone Palmitate

説明

特性

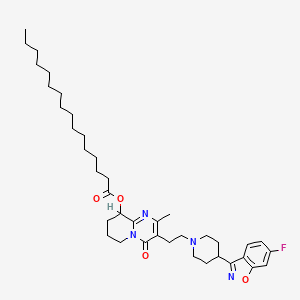

IUPAC Name |

[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMKSBFLAZZBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H57FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870217 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199739-10-1 | |

| Record name | Paliperidone palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199739-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paliperidone Palmitate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199739101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R/S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALIPERIDONE PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8P8USM8FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Pharmacological Profile of Paliperidone Palmitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428) palmitate is a long-acting injectable (LAI) atypical antipsychotic medication utilized in the management of schizophrenia and schizoaffective disorder.[1] As the palmitate ester prodrug of paliperidone (9-hydroxyrisperidone), its therapeutic efficacy is attributed to the active moiety, paliperidone.[2] This document provides a comprehensive overview of the preclinical pharmacological profile of paliperidone palmitate, focusing on its receptor binding characteristics, pharmacodynamic effects in relevant animal models, and its pharmacokinetic and metabolic pathways. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate critical pathways and workflows.

Receptor Binding Profile

Paliperidone's antipsychotic action is primarily mediated through its high-affinity antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4] It also exhibits significant affinity for several other neurotransmitter receptors, which contributes to its overall therapeutic and side-effect profile.[3]

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities of paliperidone for a range of human receptors, expressed as Ki (inhibition constant) values. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Paliperidone Ki (nM) |

| Dopamine Receptors | |

| D2 | 1.4[5] |

| Serotonin Receptors | |

| 5-HT2A | 0.8[5] |

| Adrenergic Receptors | |

| α1 | 7.6[5] |

| Histamine Receptors | |

| H1 | 19[5] |

Experimental Protocols: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of paliperidone for various neurotransmitter receptors.

General Methodology: [6][7][8][9]

-

Membrane Preparation:

-

Cell lines recombinantly expressing the human receptor of interest or homogenized brain tissue from preclinical species (e.g., rats) are used as the receptor source.

-

The cells or tissue are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a specific radioligand with known high affinity for the receptor (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (paliperidone).

-

Total binding is determined in wells with only the membranes and the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known competing drug to saturate the receptors.

-

-

Incubation and Filtration:

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of paliperidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization: Paliperidone's Primary Receptor Targets

Preclinical Pharmacodynamics

Paliperidone has demonstrated efficacy in various animal models predictive of antipsychotic activity, as well as anxiolytic, antidepressant, and mood-stabilizing effects.[3]

Data Presentation: In Vivo Pharmacological Effects

| Animal Model | Species | Effect | Quantitative Data |

| MK-801-Induced Hyperlocomotion | Mice | Reduction of hyperlocomotion by paliperidone derivatives | Data not specified[10] |

| Resident-Intruder Paradigm | Syrian Hamsters | Dose-dependent decrease in bite and attack behaviors | Effective dose at 0.1 mg/kg[11] |

Experimental Protocols: Key Behavioral Assays

Objective: To assess the potential antipsychotic activity of a compound by its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Methodology:

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock, and equipped with auditory and/or visual cue generators.

-

Training: A rodent is placed in the shuttle box. A conditioned stimulus (CS), such as a tone or light, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.8 mA). The animal learns to avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal does not move during the CS, the shock is delivered until it escapes to the other compartment (an escape response). Training consists of multiple trials until a stable level of avoidance is achieved.

-

Testing: Once trained, animals are treated with the test compound (paliperidone) or vehicle. They are then placed back in the shuttle box and subjected to a series of trials.

-

Data Collection: The number of avoidance responses, escape responses, and escape failures are recorded. A compound with antipsychotic potential will significantly decrease the number of avoidance responses without significantly increasing escape failures, indicating that the effect is not due to sedation or motor impairment.

Objective: To evaluate the D2 receptor blocking activity of a compound by its ability to inhibit the increase in locomotor activity induced by a psychostimulant like amphetamine or phencyclidine (PCP).

Methodology:

-

Apparatus: An open-field arena equipped with infrared beams or video tracking software to automatically record locomotor activity (e.g., distance traveled, rearing frequency).

-

Procedure: Rodents (mice or rats) are habituated to the open-field arena for a set period. They are then pre-treated with the test compound (paliperidone) or vehicle. After a specified pre-treatment time, they are administered a psychostimulant (e.g., amphetamine or PCP at a dose known to induce hyperlocomotion).

-

Data Collection: Locomotor activity is recorded for a defined period following the psychostimulant injection.

-

Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group. A reduction in the psychostimulant-induced hyperlocomotion suggests antipsychotic-like activity.

Objective: To assess the potential for a compound to induce extrapyramidal side effects (EPS) by measuring the induction of catalepsy.

Methodology:

-

Apparatus: A horizontal bar elevated to a specific height (e.g., 10-12 cm).

-

Procedure: A rat is treated with the test compound or vehicle. At various time points after administration, the rat's forepaws are gently placed on the bar, with its hind paws remaining on the surface.

-

Data Collection: The latency for the rat to remove both forepaws from the bar is measured with a stopwatch. A maximum cut-off time (e.g., 30 or 60 seconds) is typically used.

-

Data Analysis: An increase in the descent latency in the drug-treated group compared to the vehicle group indicates the induction of catalepsy.

Visualization: Conditioned Avoidance Response Workflow

Preclinical Pharmacokinetics and Metabolism

This compound is formulated as an aqueous nanosuspension for intramuscular injection. This formulation allows for the slow release of paliperidone over an extended period.[2]

Metabolism of this compound

This compound is a prodrug that is hydrolyzed by esterases, likely in the muscle tissue at the site of injection, to release the active moiety, paliperidone.[12][13] Paliperidone itself undergoes minimal hepatic metabolism, with a significant portion being excreted unchanged in the urine. The cytochrome P450 (CYP) enzyme system plays a minor role, which suggests a lower potential for drug-drug interactions compared to other antipsychotics.[3]

Visualization: Metabolic Pathway

Data Presentation: Pharmacokinetics in Rats

The following table summarizes the pharmacokinetic parameters of paliperidone following a single intramuscular injection of this compound in rats.[1]

| Animal Strain | Dose (mg/kg) | Tmax (days) | AUC (0-28 days) (ng·h/mL) | Half-life (days) |

| Wistar Rats | 16 | 7 | 18,597 | 8-10 |

| Sprague-Dawley Rats | 16 | 7 | 21,865 | 8-10 |

Experimental Protocols: Preclinical Pharmacokinetic Study in Rats[1][32][33]

Objective: To determine the pharmacokinetic profile of paliperidone after intramuscular administration of this compound.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are used.

-

Dosing: A single dose of this compound suspension (e.g., 16 mg/kg) is administered via intramuscular injection into the thigh muscle.

-

Blood Sampling:

-

Due to the long-acting nature of the formulation, a sparse sampling composite study design is often employed.

-

Small groups of rats (n=10 per group) are used, with blood samples collected from each animal at a limited number of time points over the study duration (e.g., 28 days).

-

Blood samples are collected via methods such as retro-orbital sinus puncture at predefined intervals (e.g., Day 1, 3, 7, 14, 21, 28).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of paliperidone are quantified using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) assay.

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

-

Tmax: Time to reach maximum plasma concentration.

-

Cmax: Maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

-

Conclusion

The preclinical profile of this compound demonstrates that its active moiety, paliperidone, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors. In vivo studies confirm its antipsychotic-like activity in established animal models. The long-acting injectable formulation provides sustained plasma concentrations of paliperidone following intramuscular administration, with a slow absorption phase and a long elimination half-life. The metabolic pathway is straightforward, involving hydrolysis of the prodrug to the active compound, which undergoes minimal subsequent metabolism, primarily being cleared renally. This comprehensive preclinical profile provides a strong foundation for understanding the clinical efficacy and safety of this compound in the treatment of schizophrenia and schizoaffective disorder.

References

- 1. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with this compound suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Studies on the acute toxicity, pharmacokinetics and pharmacodynamics of paliperidone derivatives--comparison to paliperidone and risperidone in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paliperidone suppresses the development of the aggressive phenotype in a developmentally sensitive animal model of escalated aggression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Vitro Receptor Binding Affinity of Paliperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428), the primary active metabolite of the atypical antipsychotic risperidone (B510), is a cornerstone in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its interaction with various neurotransmitter receptors in the central nervous system. Paliperidone palmitate, a long-acting injectable formulation, is designed to provide sustained plasma concentrations of paliperidone, thereby offering a reliable treatment option with improved adherence. Understanding the in vitro receptor binding affinity of paliperidone is crucial for elucidating its mechanism of action, predicting its therapeutic effects, and anticipating its potential side-effect profile. This technical guide provides a comprehensive overview of the receptor binding characteristics of paliperidone, detailed experimental methodologies for its assessment, and a visual representation of its associated signaling pathways.

Receptor Binding Affinity Profile of Paliperidone

The therapeutic action of paliperidone is attributed to its potent antagonism of central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] It also exhibits significant affinity for several other receptors, which contributes to its overall pharmacological profile. The binding affinities are typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following table summarizes the in vitro receptor binding affinities of paliperidone for a range of human receptors.

| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Dopamine | D2 | ~1.4 - 6.6 | [3][4] |

| D1, D3, D4, D5 | Moderate Affinity | [4] | |

| Serotonin | 5-HT2A | ~0.8 - 1.21 | [3][4] |

| 5-HT1A | Low Affinity | ||

| 5-HT1D | Moderate Affinity | [4] | |

| 5-HT2C | Moderate Affinity | [4] | |

| 5-HT7 | Moderate Affinity | [4] | |

| Adrenergic | α1 | ~7.6 - 11 | [3][4] |

| α2 | High Affinity | [1][4] | |

| Histamine | H1 | ~19 - 34 | [3][4] |

| Muscarinic | M1 | Low Affinity (>1000) | [5] |

Paliperidone demonstrates no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors.[2][6]

Experimental Protocols: Radioligand Binding Assays

The determination of in vitro receptor binding affinities for compounds like paliperidone is predominantly conducted using radioligand binding assays. These assays measure the displacement of a specific radiolabeled ligand from a receptor by the test compound.

General Principle

A radioligand with known high affinity and specificity for the target receptor is incubated with a preparation of cells or tissues containing the receptor. The addition of a non-radiolabeled drug, such as paliperidone, will compete with the radioligand for binding to the receptor. The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Example Protocol: Determination of Paliperidone Affinity for the Dopamine D2 Receptor

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.

-

Receptor Preparation:

-

Human embryonic kidney (HEK) 293T cells transiently expressing the human dopamine D2 receptor are cultured and harvested.

-

Cell membranes are prepared by homogenization in an ice-cold buffer (e.g., 50 mM Tris, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is then resuspended in the binding buffer.

-

-

Radioligand:

-

[3H]-N-methylspiperone, a high-affinity D2 receptor antagonist, is commonly used.[7]

-

-

Assay Procedure:

-

The assay is performed in a 96-well microplate format.

-

To each well, add:

-

Receptor membrane preparation.

-

[3H]-N-methylspiperone at a concentration near its Kd (e.g., 0.5–1.0 nM).[7]

-

Varying concentrations of paliperidone.

-

For determination of non-specific binding, a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol) is added to a set of wells.

-

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding to reach equilibrium.[7]

-

-

Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value for paliperidone is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

A similar protocol can be adapted for the 5-HT2A receptor, typically using [3H]-ketanserin as the radioligand and rat frontal cortex as the receptor source.[8]

Signaling Pathways and Mechanism of Action

The therapeutic effects of paliperidone are primarily mediated through its antagonist activity at D2 and 5-HT2A receptors.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o pathway. Activation of D2 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors in the mesolimbic pathway, paliperidone is thought to reduce the hyperactivity of dopaminergic neurotransmission, which is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.

Caption: Paliperidone antagonism of the dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Antagonism

Serotonin 5-HT2A receptors are GPCRs coupled to the Gαq/11 signaling pathway.[9][10] Activation of these receptors by serotonin stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism of 5-HT2A receptors by paliperidone in the prefrontal cortex is believed to enhance dopamine release, which may contribute to the improvement of negative and cognitive symptoms of schizophrenia.

Caption: Paliperidone antagonism of the serotonin 5-HT2A receptor signaling pathway.

Interestingly, some research suggests that paliperidone may exhibit "biased signaling," acting as an agonist for certain downstream pathways of the 5-HT2A and D2 receptors, such as β-arrestin recruitment and ERK sensitization.[11][12] This functional selectivity could contribute to the nuanced therapeutic and side-effect profile of paliperidone compared to other antipsychotics.

Conclusion

Paliperidone's in vitro receptor binding profile, characterized by potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, along with activity at adrenergic and histaminergic receptors, provides a strong foundation for its clinical efficacy in schizophrenia. The methodologies outlined in this guide, particularly radioligand binding assays, are fundamental to the characterization of novel antipsychotic agents. A thorough understanding of the intricate signaling pathways affected by paliperidone continues to be an active area of research, with concepts like biased signaling offering new insights into its complex pharmacology. This knowledge is paramount for the rational design and development of future therapeutics for psychotic disorders.

References

- 1. droracle.ai [droracle.ai]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound injection for the acute and maintenance treatment of schizophrenia in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signalling profile differences: paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Discovery and Synthesis of Paliperidone Palmitate: A Technical Guide

Paliperidone (B428) palmitate is a second-generation long-acting injectable (LAI) antipsychotic medication used for the treatment of schizophrenia and schizoaffective disorder.[1][2] Developed as a prodrug of paliperidone, it is the palmitate ester of 9-hydroxyrisperidone, which is the primary active metabolite of the well-established antipsychotic, risperidone (B510).[3][4] The core innovation behind paliperidone palmitate lies in its formulation, which allows for extended release of the active moiety following intramuscular injection, thereby improving medication adherence, a significant challenge in the management of schizophrenia.[5] This guide provides a detailed overview of its discovery, chemical synthesis, mechanism of action, and the key experimental protocols used in its development and evaluation.

Discovery and Rationale for Development

The development of this compound is intrinsically linked to its predecessor, risperidone. Paliperidone (9-hydroxyrisperidone) was identified as the major active metabolite of risperidone.[4] While risperidone and paliperidone have comparable pharmacological profiles, paliperidone exhibits a longer elimination half-life.[4][6]

The primary rationale for developing a long-acting injectable version was to address the high rates of non-adherence to oral antipsychotic medications among patients with schizophrenia, a key factor contributing to relapse and re-hospitalization.[5][7] By creating a fatty acid ester, this compound, the water solubility of the compound was drastically reduced. This property, combined with a nanocrystal suspension formulation, allows the drug to dissolve very slowly at the injection site before being hydrolyzed by the body's esterase enzymes into the active paliperidone, which is then absorbed into the systemic circulation.[8][9] This extended-release mechanism enables dosing intervals of one, three, or even six months, offering a significant advantage over daily oral medications.[1][10]

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the synthesis of its active component, paliperidone, followed by an esterification reaction.

2.1 Synthesis of Paliperidone (9-Hydroxyrisperidone)

One common synthetic route involves the N-alkylation of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one.[11] This reaction is often catalyzed by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like methanol.[11] An alternative approach involves the conversion of risperidone or its intermediates to paliperidone by introducing a 9-hydroxy group to the tetrahydro-pyridopyrimidin-4-one ring system.[12][13]

2.2 Synthesis of this compound via Esterification

The final step is the esterification of paliperidone with palmitic acid or a derivative thereof. Several methods have been reported, varying in reagents, solvents, and reaction conditions.

-

Method 1: Using Palmitoyl (B13399708) Chloride: A widely used method involves reacting paliperidone with palmitoyl chloride in the presence of a base.[14][15] Common bases include organic bases like triethylamine (B128534) or pyridine (B92270) derivatives (e.g., 4-dimethylaminopyridine (B28879) - DMAP), and inorganic bases like potassium carbonate.[14][15] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM).[16] This process is advantageous due to its relatively short reaction time (around 2 hours) compared to other methods.[16]

-

Method 2: Using Palmitic Acid and a Coupling Agent: Another approach uses palmitic acid directly, activated by a coupling agent. One earlier method employed dicyclohexyl carbodiimide (B86325) (DCC), but this is less favored on an industrial scale due to its hazardous nature and the difficulty in removing the dicyclohexyl urea (B33335) (DCU) byproduct.[16] A more refined process uses pivaloyl chloride to activate the palmitic acid in situ, forming a mixed anhydride (B1165640), which then reacts with paliperidone.[15][16]

-

Method 3: Using Palmitic Anhydride: Paliperidone can also be reacted with symmetric or asymmetric palmitic anhydride in the presence of a pyridine derivative to yield the final product.[15]

The choice of method often involves a trade-off between reaction time, cost, safety (handling hazardous reagents), and the purity profile of the final product.[16] Purification of the crude this compound is critical and is typically achieved through crystallization from a suitable solvent, such as isopropyl alcohol or acetone.[16]

Mechanism of Action

Paliperidone's therapeutic effects in schizophrenia are mediated primarily through its antagonist activity at central dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptors.[1][17][18] The blockade of D2 receptors in the brain's mesolimbic pathway is thought to be responsible for reducing the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[17] The antagonism of 5-HT2A receptors is believed to contribute to its efficacy against "negative" symptoms (e.g., social withdrawal, apathy) and may also mitigate the risk of extrapyramidal side effects that can arise from potent D2 blockade alone.[9][17]

In addition to its primary targets, paliperidone also acts as an antagonist at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[1][2] This broader receptor profile contributes to its overall therapeutic effects and its side-effect profile, which can include sedation (H1 antagonism) and orthostatic hypotension (α1 antagonism).[17]

Quantitative Data

4.1 Pharmacokinetic Parameters

The pharmacokinetics of this compound have been extensively studied. Following a single intramuscular injection, plasma concentrations of paliperidone rise gradually, reaching a maximum concentration (Cmax) at a median time (Tmax) of 13 days for the 1-month formulation.[19] The apparent half-life is dose-proportional and ranges from 25 to 49 days. The 3-month formulation exhibits an even longer half-life of approximately 2 to 4 months.[20]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound (1-Month Formulation) in Patients with Schizophrenia

| Parameter | Deltoid Injection (234 mg) | Gluteal Injection (234 mg) |

|---|---|---|

| Median Tmax (days) | 13 | 13 |

| Mean Cmax (ng/mL) | 30.1 | 23.6 |

| Mean AUC0-28d (ng·day/mL) | 623 | 513 |

| Apparent Half-life (days) | 25-49 | 25-49 |

Source: Data derived from J&J Medical Connect.[19]

Table 2: Steady-State Pharmacokinetic Parameters of this compound (156 mg) vs. Reference Product

| Parameter | Test Product (T) | Reference Product (R) | Ratio (T/R) [90% CI] |

|---|---|---|---|

| Geometric Mean Cmaxss (ng/mL) | Not Reported | Not Reported | 91.47% [84.61 - 98.89] |

| Geometric Mean AUC0-τ (ng·h/mL) | 28440.08 | 29736.04 | 95.64% [90.28 - 101.32] |

Source: Data from a steady-state bioequivalence study.[21] The confidence intervals (CI) fall within the standard 80-125% range for bioequivalence.[21]

Table 3: Phase 1 Pharmacokinetic Data for this compound 3-Month Formulation (PP3M)

| Dose (mg eq.) | Injection Site | Median Tmax (days) | Mean Cmax (ng/mL) | Mean AUC∞ (ng·h/mL) | Apparent Half-life (months) |

|---|---|---|---|---|---|

| 75 | Gluteal | 30 | 7.9 | 16,800 | ~2-4 |

| 175 | Gluteal | 34 | 11.9 | 33,700 | ~2-4 |

| 263 | Deltoid | 23 | 25.1 | 55,900 | ~2-4 |

| 525 | Deltoid | 30 | 49.3 | 115,000 | ~2-4 |

Source: Data from a Phase-1, single-dose study.[20]

Experimental Protocols

5.1 Protocol for Chemical Synthesis of this compound

This protocol is a representative example based on reported literature for reacting paliperidone with an activated palmitic acid derivative.[16]

-

Reagent Preparation:

-

To a solution of palmitic acid (1.1 equivalents) in dichloromethane (DCM), add pivaloyl chloride (1.45 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 7% w/w).

-

Stir the resulting mixture at room temperature (25-30 °C) for 30 minutes to allow for the formation of the mixed anhydride.

-

-

Reaction:

-

To the stirred mixture, add paliperidone (1.0 equivalent).

-

Slowly add triethylamine (2.45 equivalents) over a period of 30-40 minutes, maintaining the temperature at 25-30 °C.

-

Continue stirring the reaction mixture at room temperature for approximately 2 hours. Monitor reaction completion using a suitable chromatographic technique (e.g., HPLC).

-

-

Workup and Isolation:

-

Quench the reaction by adding deionized water. Stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic (DCM) layer twice with deionized water.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude this compound in hot isopropyl alcohol (e.g., at 65-75 °C) to achieve a clear solution.

-

Optionally, treat with activated carbon to remove colored impurities.

-

Allow the solution to cool slowly to room temperature (25-30 °C) to induce crystallization.

-

Stir the resulting slurry for several hours (e.g., 4 hours) to maximize yield.

-

Filter the solid product, wash with cold isopropyl alcohol, and dry under vacuum at 40-45 °C to yield pure this compound.[16]

-

5.2 Protocol for a Steady-State Bioequivalence Study

This protocol outlines the design for a clinical trial to compare the bioavailability of a test (T) and reference (R) formulation of this compound long-acting injection.[21][22]

-

Study Design: An open-label, randomized, two-treatment, two-period, two-sequence, multiple-dose, steady-state, crossover bioequivalence study.[21]

-

Participants: Clinically stable adult patients diagnosed with schizophrenia or schizoaffective disorder.[22][23]

-

Lead-in Period: Patients are initiated and stabilized on a standard dose of the reference product to reach steady-state concentrations. For example, a 234 mg injection on Day 1, followed by a 156 mg dose one week later, and subsequent monthly doses.[21]

-

Randomization: Patients are randomized into one of two treatment sequences (e.g., Test then Reference, or Reference then Test).

-

Treatment Periods:

-

Period 1: Patients receive multiple doses (e.g., five monthly injections) of their assigned formulation (T or R).

-

Period 2: After the crossover, patients receive multiple doses of the alternate formulation.

-

-

Pharmacokinetic Sampling: During the final dosing interval of each period (at steady state), multiple blood samples are collected from each patient at predefined time points (e.g., pre-dose and at various times post-dose) to characterize the concentration-time profile.[21]

-

Bioanalytical Method: Plasma concentrations of paliperidone are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[21]

-

Statistical Analysis:

-

The primary pharmacokinetic parameters are the area under the concentration-time curve over a dosing interval at steady state (AUCτ,ss) and the maximum plasma concentration at steady state (Cmax,ss).[22]

-

These parameters are log-transformed, and an analysis of variance (ANOVA) is performed.

-

The 90% confidence intervals for the ratio of the geometric least squares means (Test/Reference) for both AUCτ,ss and Cmax,ss are calculated. Bioequivalence is concluded if these confidence intervals fall within the predetermined range of 80.00% to 125.00%.[22]

-

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Paliperidone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Efficacy and safety profile of this compound injections in the management of patients with schizophrenia: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The preclinical discovery and development of paliperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | An analysis of the clinical application of this compound injection based on real-world [frontiersin.org]

- 8. This compound injection for the acute and maintenance treatment of schizophrenia in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. WO2009074333A1 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 14. WO2013046225A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 15. WO2009089076A2 - Processes for the preparation and purification of this compound - Google Patents [patents.google.com]

- 16. One moment, please... [iajpr.com]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

- 18. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of INVEGA SUSTENNA [jnjmedicalconnect.com]

- 20. Pharmacokinetics, safety, and tolerability of this compound 3-month formulation in patients with schizophrenia: A phase-1, single-dose, randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jneuropsychiatry.org [jneuropsychiatry.org]

- 22. trial.medpath.com [trial.medpath.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

Paliperidone Palmitate: A Technical Guide to Dopamine D₂ and Serotonin 5-HT₂ₐ Receptor Antagonism

Introduction

Paliperidone (B428) Palmitate is a second-generation (atypical) long-acting injectable (LAI) antipsychotic agent utilized for the acute and maintenance treatment of schizophrenia and schizoaffective disorder.[1] As a prodrug, it is hydrolyzed to its active metabolite, paliperidone (9-hydroxyrisperidone), following intramuscular administration.[2][3] The therapeutic efficacy of paliperidone is primarily attributed to its high-affinity, potent antagonism of central dopamine (B1211576) type 2 (D₂) and serotonin (B10506) type 2A (5-HT₂ₐ) receptors.[4][5][6] This dual-receptor blockade is a hallmark of atypical antipsychotics, believed to contribute to a favorable efficacy and side-effect profile compared to first-generation agents, particularly concerning extrapyramidal symptoms (EPS).[7] This document provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize paliperidone's engagement with D₂ and 5-HT₂ₐ receptors.

Core Pharmacodynamics: D₂ and 5-HT₂ₐ Receptor Blockade

The mechanism of action for paliperidone, while not fully elucidated, is centered on the modulation of dopaminergic and serotonergic neurotransmission.[5]

-

Dopamine D₂ Receptor Antagonism: The "dopamine hypothesis" of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions). Paliperidone acts as a potent antagonist at D₂ receptors, blocking the binding of endogenous dopamine and thereby mitigating this overactivity.[3][7] Sustained D₂ receptor occupancy levels between 65% and 80% are generally considered optimal for antipsychotic efficacy, while levels exceeding 80% are associated with a higher risk of EPS.[7]

-

Serotonin 5-HT₂ₐ Receptor Antagonism: Serotonergic pathways, particularly those involving the 5-HT₂ₐ receptor, exert a modulatory influence on dopamine release. 5-HT₂ₐ receptors can inhibit dopamine release in key brain regions, including the nigrostriatal and mesocortical pathways.[8] By antagonizing 5-HT₂ₐ receptors, paliperidone disinhibits these dopamine neurons.[8] This action is thought to increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms, and to restore dopamine levels in the nigrostriatal pathway, which may contribute to the lower incidence of motor side effects.[7][8] Paliperidone exhibits a high affinity for 5-HT₂ₐ receptors, a characteristic shared by many atypical antipsychotics.[4][9]

Paliperidone also demonstrates antagonistic activity at α₁ and α₂ adrenergic receptors and H₁ histaminergic receptors, which may account for side effects such as orthostatic hypotension and sedation.[4][6] Notably, it has no significant affinity for cholinergic muscarinic or β₁- and β₂-adrenergic receptors.[4][6]

Quantitative Data on Receptor Engagement

The interaction of paliperidone with its target receptors has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity (Ki) of Paliperidone

This table summarizes the dissociation constants (Ki) for paliperidone at various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Binding Affinity (Ki) [nM] | Reference |

| Serotonin 5-HT₂ₐ | 0.4 | [9] |

| Dopamine D₂ | Nanomolar Affinity | [9] |

| Alpha-1 Adrenergic | Active Antagonist | [4] |

| Alpha-2 Adrenergic | Active Antagonist | [4] |

| Histamine H₁ | Active Antagonist | [4] |

| Cholinergic Muscarinic | No Affinity | [4][6] |

| Beta-1 & Beta-2 Adrenergic | No Affinity | [4][6] |

Table 2: In Vivo Dopamine D₂ Receptor Occupancy (PET Studies)

Positron Emission Tomography (PET) studies in human subjects have established the relationship between paliperidone dose, plasma concentration, and D₂ receptor occupancy in the brain.

| Study Population | Paliperidone Formulation | Dose | Brain Region | D₂ Occupancy (%) | Key Findings | Reference |

| Patients with Schizophrenia | Extended-Release (ER) | 3 mg/day | Striatum | 54.2 - 85.5% | Doses of 6-9 mg are estimated to provide 70-80% D₂ occupancy. | [10] |

| Patients with Schizophrenia | Extended-Release (ER) | 9 mg/day | Temporal Cortex | 34.5 - 87.3% | ED₅₀ values were 2.38 mg/day (striatum) and 2.84 mg/day (temporal cortex). | [10] |

| Patients with Schizophrenia | Extended-Release (ER) | 15 mg/day | Striatum & Temporal Cortex | - | No significant difference in occupancy between striatum and temporal cortex. | [10] |

| Healthy Subjects | Extended-Release (ER) | 6 mg | Striatum | Median 64% (at 22h) | Plasma concentrations of 10-17 ng/mL correspond to 70-80% D₂ occupancy. | [11] |

Signaling Pathways and Antagonistic Mechanism

Paliperidone exerts its effects by physically blocking the binding of endogenous ligands (dopamine and serotonin) to their respective receptors, thereby inhibiting their downstream intracellular signaling cascades.

Dopamine D₂ Receptor Signaling Pathway

The D₂ receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing the activity of Protein Kinase A (PKA).

Caption: Dopamine D₂ receptor signaling and paliperidone antagonism.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a GPCR that couples to the Gq/11 family of G-proteins. Its activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).

Caption: Serotonin 5-HT₂ₐ receptor signaling and antagonism.

Experimental Protocols

The characterization of paliperidone's receptor interactions relies on standardized and reproducible experimental methodologies.

Protocol 1: In Vitro Radioligand Binding Assay for Ki Determination

This protocol outlines a competitive displacement assay to determine the binding affinity (Ki) of a test compound (e.g., paliperidone) for a specific receptor (e.g., Dopamine D₂).

1. Materials:

-

Cell Membranes: HEK293 cells stably expressing the human dopamine D₂ receptor.[12][13]

-

Radioligand: A high-affinity radiolabeled ligand for the D₂ receptor, such as [³H]-Spiperone or [³H]-N-methylspiperone.[12][14]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

-

Non-specific Binding Control: A high concentration of a known D₂ antagonist, such as (+)-Butaclamol (10 µM).[12]

-

Test Compound: Paliperidone, serially diluted to a range of concentrations.

-

Equipment: 96-well plates, glass fiber filters (e.g., Whatman GF/C), cell harvester, scintillation counter.[12][13]

2. Procedure:

-

Membrane Preparation:

-

Assay Setup (in triplicate):

-

Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.[14]

-

Non-specific Binding Wells: Add membrane preparation, radioligand, and the non-specific binding control (+)-Butaclamol).[13]

-

Competition Wells: Add membrane preparation, radioligand, and varying concentrations of paliperidone.

-

-

Incubation: Incubate the plates for a defined period (e.g., 90 minutes) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.[13]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.[13]

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of paliperidone.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of paliperidone that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol 2: In Vivo Receptor Occupancy Measurement via PET

This protocol describes a Positron Emission Tomography (PET) study to measure D₂ receptor occupancy in human subjects following administration of paliperidone.

1. Subject Recruitment:

-

Enroll healthy volunteers or patients with schizophrenia.[10]

-

Obtain informed consent.

-

Perform screening, including physical examination, laboratory tests, and psychiatric evaluation.

2. Radiotracer:

-

Utilize a selective D₂ receptor radiotracer, such as [¹¹C]raclopride for striatal regions or [¹¹C]FLB 457 for extrastriatal regions.[10] For 5-HT₂ₐ receptors, [¹¹C]MDL 100,907 can be used.[15][16]

3. PET Imaging Procedure:

-

Baseline Scan (Pre-dose):

-

Position the subject in the PET scanner and place an intravenous line.

-

Administer a bolus injection of the radiotracer (e.g., [¹¹C]raclopride).[10]

-

Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

-

-

Drug Administration:

-

Administer the paliperidone formulation (e.g., a single dose of paliperidone ER).[10]

-

-

Post-dose Scan:

4. Data Analysis:

-

Reconstruct PET images and co-register them with anatomical MRI scans for region of interest (ROI) delineation (e.g., striatum, temporal cortex).

-

Calculate the binding potential (BP_ND) for the radiotracer in the ROIs for both baseline and post-dose scans. BP_ND is a measure of the density of available receptors.

-

Calculate receptor occupancy (O) using the formula: O (%) = 100 * (BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline .[17]

-

Correlate the calculated receptor occupancy with the corresponding plasma drug concentrations to model the dose-occupancy relationship and estimate parameters like the ED₅₀ (dose required for 50% occupancy).[10]

Caption: Workflow for an in vivo PET receptor occupancy study.

Conclusion

Paliperidone Palmitate's therapeutic action is fundamentally rooted in its potent and sustained antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. Its high affinity for these targets has been rigorously quantified through in vitro binding assays, while in vivo PET imaging has confirmed that clinically relevant doses achieve the target receptor occupancy range (70-80% for D₂) considered necessary for antipsychotic efficacy. The dual-receptor blockade provides a mechanism that addresses the hyperdopaminergic state of psychosis while potentially mitigating the risk of motor side effects and improving negative symptoms. The long-acting injectable formulation ensures consistent plasma concentrations of paliperidone, leading to stable and continuous receptor engagement, which is crucial for relapse prevention in the long-term management of schizophrenia.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100,907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Central 5-HT2A and D2 dopamine receptor occupancy after sublingual administration of ORG 5222 in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetic Profiles of Paliperidone Palmitate Formulations

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of various long-acting injectable formulations of paliperidone (B428) palmitate, a widely used second-generation antipsychotic for the treatment of schizophrenia and schizoaffective disorder. Developed to provide sustained therapeutic concentrations and improve medication adherence, these formulations, including the 1-month (PP1M), 3-month (PP3M), and 6-month (PP6M) injectables, exhibit distinct pharmacokinetic profiles crucial for optimizing patient outcomes. This document delves into the core pharmacokinetic parameters, experimental methodologies, and logical frameworks underpinning the clinical use of these advanced drug delivery systems.

Introduction to Paliperidone Palmitate Formulations

Paliperidone, the active metabolite of risperidone, is a benzisoxazole derivative that acts as a centrally active antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] The long-acting injectable formulations contain paliperidone as a palmitate ester, which is formulated as an aqueous suspension of nanocrystals.[1][2] This nanocrystal technology enhances solubility and allows for a sustained release profile following intramuscular injection.[1][2] Upon administration, the this compound ester slowly dissolves and is hydrolyzed by esterases to the active moiety, paliperidone, which is then absorbed into the systemic circulation.[3] This "flip-flop" kinetic model, where the absorption rate is slower than the elimination rate, is characteristic of these formulations.[2]

Currently, three main formulations are commercially available, marketed under the brand names Invega Sustenna® (PP1M), Invega Trinza® (PP3M), and Invega Hafyera® (PP6M), offering dosing intervals of one, three, and six months, respectively.[4] The longer-acting formulations were developed to further reduce dosing frequency, potentially improving patient convenience and adherence.[5][6]

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of the different this compound formulations are characterized by key parameters that govern their clinical application, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and apparent half-life. These parameters are influenced by the formulation's physicochemical properties, the dose administered, and the injection site.

Influence of Injection Site: Deltoid vs. Gluteal

The site of intramuscular injection significantly impacts the pharmacokinetic profile of this compound. The deltoid muscle, having greater blood flow compared to the gluteal muscle, generally leads to a faster rate of drug absorption.[7]

Studies have consistently shown that deltoid injections result in a higher Cmax compared to gluteal injections.[8][9] For instance, after four injections, paliperidone exposure was higher for both AUCτ and Cmax with deltoid administration compared to gluteal administration.[8] The median Tmax, however, appears to be similar for both sites.[8][9] These site-dependent differences suggest that deltoid and gluteal injections are not bioequivalent and, therefore, not therapeutically interchangeable at the same maintenance dose.[10][11] To achieve therapeutic concentrations more rapidly, the initial loading doses of PP1M are recommended to be administered into the deltoid muscle.[8][9] For maintenance doses, either the deltoid or gluteal muscle can be used.[12]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters for the 1-month, 3-month, and 6-month this compound formulations.

Table 1: Pharmacokinetic Parameters of 1-Month this compound (Invega Sustenna®)

| Parameter | Deltoid Injection | Gluteal Injection | Reference(s) |

| Median Tmax (days) | ~13-14 | ~17 | [2][7] |

| Apparent Half-life (days) | 25 - 49 | 40.6 - 49.1 | [2][7] |

Table 2: Pharmacokinetic Parameters of 3-Month this compound (Invega Trinza®)

| Parameter | Deltoid Injection | Gluteal Injection | Reference(s) |

| Median Tmax (days) | 30 - 33 | 30 - 33 | [13] |

| Apparent Half-life (days) | 84 - 95 | 118 - 139 | [13] |

Table 3: Pharmacokinetic Parameters of 6-Month this compound (Invega Hafyera®)

| Parameter | Gluteal Injection | Reference(s) |

| Median Tmax (days) | 29 - 32 | [13] |

| Median Half-life (days) | 148 - 159 | [13] |

Note: Data is compiled from various clinical studies and product information. Values can vary based on the specific study population and design.

Experimental Protocols

The characterization of the pharmacokinetic properties of this compound formulations relies on robust clinical trial designs and sensitive analytical methodologies for the quantification of paliperidone in biological matrices.

Clinical Study Design

Pharmacokinetic studies for these long-acting injectables are typically open-label, randomized, parallel-group, or crossover designs conducted in patients with schizophrenia or schizoaffective disorder.[14]

A common study design to assess bioequivalence involves a multi-center, randomized, two-treatment, two-period, two-sequence, steady-state, crossover, multiple-dose bioequivalence study.[1] In such a study, patients receive multiple doses of the test and reference formulations in a crossover fashion with a washout period between treatments.[1] Blood samples are collected at predetermined time points to determine the plasma concentration-time profile of paliperidone.[1]

For the development of longer-acting formulations like PP3M and PP6M, a pharmacometric bridging strategy is often employed.[6][15] This approach utilizes population pharmacokinetic (popPK) models developed from existing data (e.g., from PP1M studies) to simulate and predict the pharmacokinetic profile of the new formulation, thereby streamlining the development process and potentially reducing the need for extensive Phase II studies.[2][6][15]

Analytical Methods for Paliperidone Quantification

Accurate and precise measurement of paliperidone concentrations in plasma is essential for pharmacokinetic analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[16][17]

Typical LC-MS/MS Method Parameters:

-

Sample Preparation: Solid-phase extraction (SPE) is a common technique used to extract paliperidone and an internal standard (e.g., paliperidone-d4) from human plasma.[17]

-

Chromatographic Separation: A C18 reversed-phase column is typically used for separation.[16][17] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[16][17]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for quantification.

Other analytical methods such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Ultra-Performance Liquid Chromatography (UPLC) have also been developed and validated for the quantification of paliperidone in bulk and pharmaceutical dosage forms.[16]

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the mechanism of action, experimental workflow, and dosing strategies for this compound formulations.

Caption: Simplified signaling pathway of paliperidone's mechanism of action.

Caption: Experimental workflow for pharmacokinetic analysis of paliperidone.

Caption: Logical relationships in dosing and switching between formulations.

Conclusion

The development of 1-month, 3-month, and 6-month formulations of this compound represents a significant advancement in the management of schizophrenia and schizoaffective disorder. A thorough understanding of their distinct pharmacokinetic properties is paramount for clinicians and researchers to ensure optimal therapeutic outcomes. The choice of formulation and dosing regimen should be guided by a comprehensive assessment of the patient's clinical status, treatment history, and preference, with careful consideration of the impact of factors such as injection site on drug exposure. The continued application of advanced pharmacokinetic modeling and robust analytical methodologies will be instrumental in further refining the use of these long-acting injectable antipsychotics.

References

- 1. jneuropsychiatry.org [jneuropsychiatry.org]

- 2. Review of Pharmacokinetics and Pharmacogenetics in Atypical Long-Acting Injectable Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Invega Sustenna vs Invega Trinza vs Invega Hafyera. What's the difference? [drugs.com]

- 5. The Switch From Paliperidone Long-Acting Injectable 1- to 3-Monthly: Clinical Pharmacokinetic Evaluation in Patients With Schizophrenia (Preliminary Data) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prospective dose selection and acceleration of this compound 3‐month formulation development using a pharmacometric bridging strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Breakthrough symptoms after switching long-acting injectable this compound from the gluteal to the deltoid site of administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic profile after multiple deltoid or gluteal intramuscular injections of this compound in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Long-Acting Injectable Given Intramuscularly in the Deltoid Versus the Gluteal Muscle: Are They Therapeutically Equivalent? | Semantic Scholar [semanticscholar.org]

- 11. This compound Long-Acting Injectable Given Intramuscularly in the Deltoid Versus the Gluteal Muscle: Are They Therapeutically Equivalent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dosing and switching strategies for this compound: based on population pharmacokinetic modelling and clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psychscenehub.com [psychscenehub.com]

- 14. researchgate.net [researchgate.net]

- 15. Model-Informed Clinical Development of Once-Every-6-Month Injection of this compound in Patients with Schizophrenia: A Pharmacometric Bridging Approach (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

The Evolution of Long-Acting Injectable Antipsychotics: A Technical Guide

The landscape of treatment for schizophrenia and other severe mental illnesses has been significantly shaped by the development of long-acting injectable (LAI) antipsychotics. These formulations have evolved from simple oil-based depots to sophisticated drug delivery systems, offering improved medication adherence, more stable pharmacokinetic profiles, and a reduction in relapse rates. This technical guide provides an in-depth exploration of the core scientific and technological advancements that have driven the evolution of LAI antipsychotics, intended for researchers, scientists, and drug development professionals.

First-Generation "Typical" Antipsychotics: The Dawn of Long-Acting Formulations

The advent of LAI antipsychotics in the 1960s marked a pivotal moment in psychiatric medicine, addressing the pervasive issue of non-adherence to oral medications. The first generation of these drugs, known as "typical" antipsychotics, primarily function by antagonizing the dopamine (B1211576) D2 receptor.

Formulation Technology: Oil-Based Depots

The foundational technology for first-generation LAIs is the use of a vegetable oil vehicle, typically sesame oil, to create a depot for the esterified form of the antipsychotic drug. Following intramuscular injection, the drug is slowly released from the oily matrix and subsequently hydrolyzed by plasma esterases to its active form.

Key First-Generation LAI Antipsychotics

The two most prominent first-generation LAIs are fluphenazine (B1673473) decanoate (B1226879) and haloperidol (B65202) decanoate.

Table 1: Formulation and Pharmacokinetic Properties of First-Generation LAI Antipsychotics

| Parameter | Fluphenazine Decanoate | Haloperidol Decanoate |

| Drug Class | Phenothiazine | Butyrophenone |

| Formulation | Esterified drug in sesame oil | Esterified drug in sesame oil |

| Dosing Interval | 2-4 weeks | 4 weeks |

| Time to Peak Plasma Concentration (Tmax) | 8-10 days | 3-9 days[1] |

| Elimination Half-life | 7-10 days (single dose), >14 days (multiple doses) | Approximately 3 weeks |

| Oral Supplementation Required | Yes | Yes |

Experimental Protocols

Protocol 1: General Method for Preparation of Oil-Based LAI Formulations

-

Esterification: The parent antipsychotic drug (e.g., fluphenazine, haloperidol) is chemically modified by esterification with a long-chain fatty acid (e.g., decanoic acid).

-

Dissolution: The resulting ester prodrug is dissolved in a sterile vegetable oil (e.g., sesame oil) to the desired concentration.

-

Sterilization: The final formulation is sterilized, typically by filtration, and filled into vials or pre-filled syringes.

Protocol 2: In Vivo Pharmacokinetic Assessment in Animal Models

-

Animal Model: Male New Zealand white rabbits are commonly used.

-

Administration: A single intramuscular injection of the oil-based LAI formulation is administered into the gluteal muscle.

-

Blood Sampling: Blood samples are collected from the marginal ear vein at predetermined time points (e.g., 0, 6, 12, 24, 48, 72, 96, 120, 144, 168, 336, 504, and 672 hours) post-injection.

-

Analysis: Plasma concentrations of the active drug are determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: Key parameters including Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data.

Second-Generation "Atypical" Antipsychotics: A Paradigm Shift in Formulation Technology

The development of second-generation antipsychotics (SGAs), with their broader receptor binding profiles (targeting both dopamine D2 and serotonin (B10506) 5-HT2A receptors), prompted the need for more advanced LAI formulations. These newer technologies aimed to improve tolerability, offer more consistent drug release, and reduce the need for oral supplementation.

Microsphere Technology: Risperidone (B510) LAI

Risperdal Consta®, the first atypical LAI, utilizes biodegradable microspheres to encapsulate risperidone. This technology allows for a controlled release of the drug over a two-week period.

Table 2: Formulation and Pharmacokinetic Properties of Risperidone LAI (Microspheres)

| Parameter | Risperidone LAI (Microspheres) |

| Drug Class | Benzisoxazole derivative |

| Formulation | Risperidone encapsulated in poly(D,L-lactic-co-glycolic acid) (PLGA) microspheres |

| Dosing Interval | 2 weeks |

| Time to Peak Plasma Concentration (Tmax) | 4-6 weeks (after initial lag phase) |

| Elimination Half-life | 3-6 days (for the active moiety) |

| Oral Supplementation Required | Yes, for the first 3 weeks |

| Mean Particle Size | ~61.5 µm[2] |

| Drug Loading | ~6.8%[2] |

Protocol 3: Preparation of Risperidone-Loaded PLGA Microspheres (Oil-in-Water Emulsion Solvent Evaporation Method)

-

Organic Phase Preparation: Risperidone and a blend of uncapped lactide-glycolide copolymers (PLGA), for instance, a high intrinsic viscosity PLGA (e.g., 75:25 lactide:glycolide, MW 74,000) and a low intrinsic viscosity PLGA (e.g., 75:25 lactide:glycolide, MW 25,000), are dissolved in an organic solvent such as dichloromethane (B109758).[3]

-

Aqueous Phase Preparation: A solution of a surfactant, typically 0.5% polyvinyl alcohol (PVA), is prepared in water.[3]

-

Emulsification: The organic phase is added to the aqueous phase under high-speed homogenization (e.g., 380 rpm) to form an oil-in-water (o/w) emulsion.[3]

-

Solvent Evaporation: The emulsion is stirred for several hours (3-5 hours) to allow the dichloromethane to evaporate, leading to the hardening of the PLGA microspheres.[3]

-

Collection and Drying: The microspheres are collected by filtration, washed with water to remove residual PVA, and then dried.

Protocol 4: In Vitro Drug Release Testing of Risperidone Microspheres (USP Apparatus 4 - Flow-Through Cell)

-

Apparatus Setup: A USP Apparatus 4 (flow-through cell) is used. The cells (12 mm diameter) are packed with glass beads (1 mm diameter).[4]

-

Sample Preparation: Approximately 10 mg of risperidone microspheres are placed within the glass beads in the flow-through cells.[4]

-

Release Medium: A phosphate-buffered saline (PBS) solution (pH 7.4) is used as the release medium.[4]

-

Flow Rate: The release medium is pumped through the cells at a constant flow rate (e.g., 8 mL/min).[4]

-

Temperature: The system is maintained at a physiological temperature of 37°C.[4]

-

Sampling and Analysis: The eluate is collected at predetermined time intervals, and the concentration of released risperidone is measured by HPLC.

Nanocrystal Technology: Paliperidone (B428) Palmitate LAI

Paliperidone palmitate LAI (Invega Sustenna®, Invega Trinza®, Invega Hafyera®) utilizes nanocrystal technology. The poorly water-soluble prodrug, this compound, is formulated as a crystalline suspension of nanoparticles. The small particle size increases the surface area, allowing for slow dissolution and hydrolysis to the active paliperidone.

Table 3: Formulation and Pharmacokinetic Properties of this compound LAI (Nanocrystals)

| Parameter | This compound LAI (1-month, 3-month, 6-month) |

| Drug Class | Benzisoxazole derivative |

| Formulation | Aqueous suspension of this compound nanocrystals |

| Dosing Interval | 1, 3, or 6 months |

| Time to Peak Plasma Concentration (Tmax) | ~13 days (1-month formulation)[5] |

| Elimination Half-life | 25-49 days (1-month formulation)[5] |

| Oral Supplementation Required | No |

| Mean Particle Size | < 3000 nm[6] (can range from ~500 nm to over 1000 nm depending on the formulation)[7][8] |

Protocol 5: Preparation of this compound Nanosuspension (Wet Media Milling)

-

Slurry Preparation: A slurry is formed by dispersing this compound in an aqueous solution containing surfactants and stabilizing agents.

-

Milling: The slurry is passed through a milling chamber containing grinding media (e.g., ceramic beads). The high-energy impact and shear forces during milling reduce the particle size of the drug to the nanometer range.

-

Sterilization and Filling: The resulting nanosuspension is sterilized and filled into pre-filled syringes.

Prodrug Technology: Aripiprazole (B633) Lauroxil LAI

Aripiprazole lauroxil (Aristada®) is a prodrug of aripiprazole. A lauric acid tail is attached to the aripiprazole molecule, which, upon intramuscular injection of the crystalline suspension, undergoes enzyme-mediated hydrolysis to release the active drug over an extended period.[9]

Table 4: Formulation and Pharmacokinetic Properties of Aripiprazole Lauroxil LAI (Prodrug)

| Parameter | Aripiprazole Lauroxil LAI |

| Drug Class | Quinolinone derivative |

| Formulation | Aqueous suspension of aripiprazole lauroxil prodrug crystals |

| Dosing Interval | 4, 6, or 8 weeks |

| Time to Peak Plasma Concentration (Tmax) | Median Tmax for aripiprazole is 35 days |

| Elimination Half-life | 54-57 days (for aripiprazole)[10] |

| Oral Supplementation Required | Yes, for the first 21 days (can be replaced by a one-time injection of Aristada Initio®)[9] |

| Particle Size (Dv50) | < 1000 nm for some formulations[11] |

Protocol 6: Synthesis of Aripiprazole Lauroxil Prodrug

-

Reaction: Aripiprazole is reacted with a lauric acid derivative under conditions that facilitate the formation of an ester or a similar covalent bond, creating the aripiprazole lauroxil molecule.

-

Crystallization: The synthesized prodrug is purified and crystallized to obtain a specific polymorphic form with desired dissolution characteristics.

-

Formulation: The crystalline aripiprazole lauroxil is suspended in a sterile aqueous vehicle to form the final injectable suspension.

Salt Formation and Suspension: Olanzapine (B1677200) Pamoate LAI

Olanzapine LAI (Zyprexa® Relprevv™) is a long-acting formulation of olanzapine as a pamoate salt.[12] The very low water solubility of olanzapine pamoate monohydrate allows for its slow dissolution and subsequent release of olanzapine following intramuscular injection.[12]

Table 5: Formulation and Pharmacokinetic Properties of Olanzapine Pamoate LAI (Salt Suspension)

| Parameter | Olanzapine Pamoate LAI |

| Drug Class | Thienobenzodiazepine |

| Formulation | Aqueous suspension of olanzapine pamoate monohydrate crystals[12] |

| Dosing Interval | 2-4 weeks[12] |

| Time to Peak Plasma Concentration (Tmax) | Gradual peak over several days |

| Elimination Half-life | ~30 days[12] |

| Oral Supplementation Required | No[12] |

| Particle Size | Typically 5-10 µm[13] |

Clinical Efficacy: Impact on Relapse Prevention

A primary goal of LAI antipsychotics is to improve adherence and thereby reduce the risk of relapse. Meta-analyses of randomized controlled trials have compared the efficacy of LAIs to their oral counterparts.

Table 6: Relapse Rates in Randomized Controlled Trials (LAIs vs. Oral Antipsychotics)

| Study Population/Drug Class | Relapse Rate with LAIs | Relapse Rate with Oral Antipsychotics | Relative Risk (95% CI) |

| Pooled LAIs (21 RCTs) | Not significantly different | Not significantly different | 0.93 (0.80–1.08)[14] |